molecular formula C11H9N3O4 B1394542 2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde CAS No. 1338495-20-7

2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde

Cat. No. B1394542
M. Wt: 247.21 g/mol
InChI Key: OOTNRWLHOQKJJB-UHFFFAOYSA-N
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Description

“2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde” is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.21 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The InChI code for “2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde” is 1S/C11H9N3O4/c15-7-9-1-3-11(4-2-9)18-8-13-6-10(5-12-13)14(16)17/h1-7H,8H2 .

Its molecular weight is 247.21 .

Scientific Research Applications

Synthesis and Characterization

  • Palladium(II) complexes with pyrazole-based Schiff base ligands, derived from reactions involving substituted benzaldehydes, have been synthesized and characterized. These complexes show potential in medicinal chemistry due to their cytotoxic effects against specific carcinoma cells (Abu-Surrah et al., 2010).

Anticancer and Antibacterial Properties

  • Novel thiazolo[2,3-b]quinazolinones, incorporating 2-(3-aryl-1H-pyrazol-1-yl)benzo[d]thiazole, exhibit significant anticancer and antibacterial activities, suggesting their potential as drug templates (Deshineni et al., 2020).

Enzyme-Catalyzed Syntheses

  • Enzyme-catalyzed asymmetric C–C bond formation using benzaldehyde derivatives has been explored for the synthesis of specific compounds. This research contributes to the field of green chemistry and enzymatic synthesis methods (Kühl et al., 2007).

Corrosion Inhibition

  • Schiff base compounds derived from benzaldehyde analogues have been studied for their potential in inhibiting corrosion of steel in acidic solutions. This research has implications for materials science and industrial applications (Emregül & Hayvalı, 2006).

Spectrophotometric Applications

  • Development of extractive spectrophotometric methods using benzaldehyde derivatives for determining specific metal ions highlights the utility of these compounds in analytical chemistry (Sonawane, 2019).

Synthesis of Functionalized Compounds

  • Synthesis of functionalized pyrazole scaffolds with benzaldehyde derivatives has shown potential in antimicrobial and antioxidant applications, contributing to pharmaceutical and medicinal chemistry (Rangaswamy et al., 2017).

properties

IUPAC Name

2-[(4-nitropyrazol-1-yl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-7-9-3-1-2-4-11(9)18-8-13-6-10(5-12-13)14(16)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTNRWLHOQKJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225241
Record name Benzaldehyde, 2-[(4-nitro-1H-pyrazol-1-yl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde

CAS RN

1338495-20-7
Record name Benzaldehyde, 2-[(4-nitro-1H-pyrazol-1-yl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-[(4-nitro-1H-pyrazol-1-yl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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